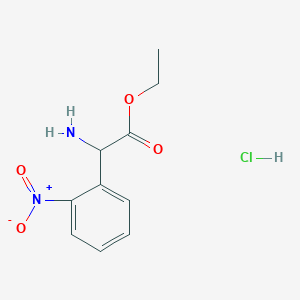
4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride is a chemical compound with the molecular formula C14H19Cl2N3O It is a derivative of imidazole and piperidine, featuring a phenoxy group linking the two moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)phenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the phenoxy linkage. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the imidazole or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Aplicaciones Científicas De Investigación
4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The piperidine moiety may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A related compound with similar imidazole and phenoxy structures.
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride: Another derivative with a similar piperidine moiety.
Uniqueness
4-(4-(1H-Imidazol-1-yl)phenoxy)piperidine dihydrochloride is unique due to its specific combination of imidazole, phenoxy, and piperidine groups. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
4-(4-imidazol-1-ylphenoxy)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-3-13(18-14-5-7-15-8-6-14)4-2-12(1)17-10-9-16-11-17;;/h1-4,9-11,14-15H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUGUQQNLNOUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)N3C=CN=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7981283.png)




![2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7981309.png)

![(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-6'-yl)methanol](/img/structure/B7981339.png)




![(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B7981362.png)
